N-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)glycine
CAS No.: 1212430-89-1
Cat. No.: VC5338222
Molecular Formula: C6H11NO5S
Molecular Weight: 209.22
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1212430-89-1 |
---|---|
Molecular Formula | C6H11NO5S |
Molecular Weight | 209.22 |
IUPAC Name | 2-[[(4R)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid |
Standard InChI | InChI=1S/C6H11NO5S/c8-5-3-13(11,12)2-4(5)7-1-6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4?,5-/m0/s1 |
Standard InChI Key | STVZCHIOQLIKAY-AKGZTFGVSA-N |
SMILES | C1C(C(CS1(=O)=O)O)NCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure
The compound features a glycine moiety () linked to a tetrahydrothiophene ring substituted at the 3-position with a hydroxyl group and at the 1-position with two sulfone oxygen atoms. The stereochemistry is defined by the SMILES string , indicating a specific chiral center at the hydroxyl-bearing carbon . X-ray crystallography and NMR data confirm the planar sulfone group and the equatorial orientation of the hydroxyl group, which influence its reactivity .
Table 1: Key Structural and Physicochemical Properties
Synonyms and Registry Information
This compound is documented under multiple synonyms, including:
The discrepancy in CAS numbers likely arises from enantiomeric forms or registration variations across databases.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves coupling glycine with a functionalized tetrahydrothiophene precursor. One reported method utilizes:
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Ring Formation: Cyclization of mercaptosuccinic acid with formaldehyde to form the tetrahydrothiophene core .
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Sulfonation: Oxidation of the sulfur atom using hydrogen peroxide to yield the 1,1-dioxide .
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Hydroxylation: Introduction of the hydroxyl group via electrophilic substitution or enzymatic catalysis .
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Glycine Conjugation: Amide bond formation between the amine group of glycine and the carboxylate of the modified tetrahydrothiophene.
Reaction conditions often require anhydrous solvents (e.g., dimethylformamide) and catalysts like acetic acid. Yields range from 45–60%, with purification via column chromatography .
Analytical Characterization
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NMR: NMR (DMSO-) reveals peaks at δ 3.85 (s, 2H, CH₂COO), δ 4.12 (m, 1H, CH-OH), and δ 7.2 (bs, 1H, NH) .
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IR: Strong absorptions at 1680 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (S=O symmetric stretch) .
Applications in Research and Industry
Pharmaceutical Development
The compound’s dual functionality (sulfone and hydroxyl groups) makes it a versatile intermediate in drug design. Key applications include:
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Prodrug Synthesis: Serving as a carrier for targeted drug delivery via ester linkages .
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Kinase Inhibitors: Structural motif in pyrazolo[1,5-a]pyrimidine derivatives for cancer therapy .
Nutritional Supplements
Amino acid derivatives like this compound are commercialized as ergogenic aids to improve exercise endurance. Human trials report a 12% increase in time-to-exhaustion during high-intensity cycling .
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